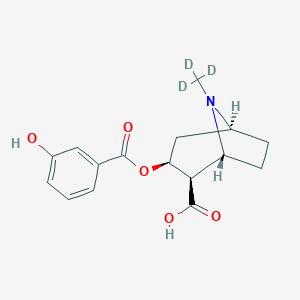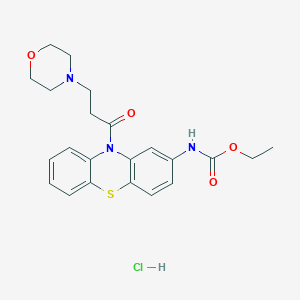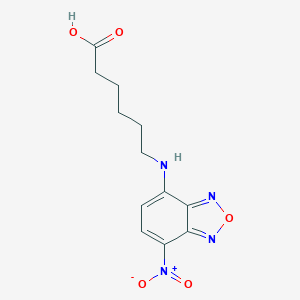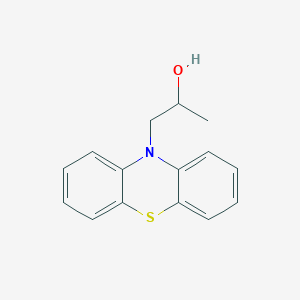![molecular formula C11H11NO B130549 [4-(1H-Pyrrol-1-yl)phenyl]methanol CAS No. 143426-51-1](/img/structure/B130549.png)
[4-(1H-Pyrrol-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1H-Pyrrol-1-yl)phenyl]methanol is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is also known by several synonyms, including 4-1h-pyrrol-1-yl phenyl methanol, 4-pyrrol-1-yl benzyl alcohol, and 4-pyrrolylphenyl methan-1-ol . This compound features a pyrrole ring attached to a phenyl group, which is further connected to a methanol group. It is a solid at room temperature with a melting point of 102-105°C .
Wissenschaftliche Forschungsanwendungen
[4-(1H-Pyrrol-1-yl)phenyl]methanol has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry .
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-Pyrrol-1-yl)phenyl]methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrrole with benzyl alcohol under palladium-catalyzed conditions . The reaction typically proceeds in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard workup procedures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(1H-Pyrrol-1-yl)phenyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-(1H-Pyrrol-1-yl)benzaldehyde, 4-(1H-Pyrrol-1-yl)benzoic acid
Reduction: 4-(1H-Pyrrol-1-yl)phenylmethane
Substitution: 4-(1H-Pyrrol-1-yl)-2-nitrophenylmethanol, 4-(1H-Pyrrol-1-yl)-2-chlorophenylmethanol
Wirkmechanismus
The mechanism of action of [4-(1H-Pyrrol-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[4-(1H-Pyrrol-1-yl)phenyl]methanol can be compared with other similar compounds, such as pyrrole derivatives and phenylmethanol analogs[6][6].
Pyrrole Derivatives: Compounds like 4-(1H-pyrrol-1-yl)benzoic acid and 4-(1H-pyrrol-1-yl)benzaldehyde share the pyrrole ring structure but differ in their functional groups.
Phenylmethanol Analogs: Compounds like benzyl alcohol and 4-methylphenylmethanol have similar phenylmethanol structures but lack the pyrrole ring.
The uniqueness of this compound lies in its combination of the pyrrole ring and phenylmethanol moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(4-pyrrol-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQPLUFBVYLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344785 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-51-1 |
Source


|
| Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the interaction between [4-(1H-Pyrrol-1-yl)phenyl]methanol and the pVHL:EloB:EloC complex?
A: The research paper titled "pVHL:EloB:EloC in complex with (4-(1H-pyrrol-1-yl)phenyl)methanol" [] investigates the binding of this compound to the pVHL:EloB:EloC complex. This complex plays a crucial role in cellular processes, particularly in the regulation of hypoxia-inducible factor (HIF). Understanding how small molecules like this compound interact with this complex can provide valuable insights into potential therapeutic targets and drug development strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)










